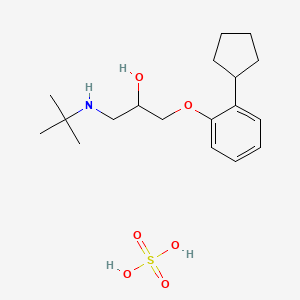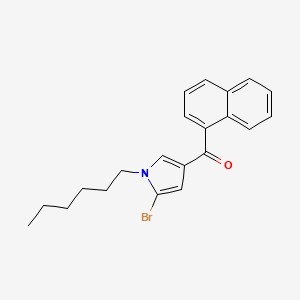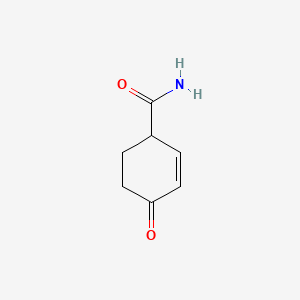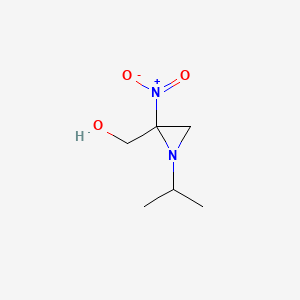
Penbutolol (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penbutolol sulfate is a compound belonging to the beta-blocker class of drugs. It is primarily used to treat hypertension by binding to both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta-blocker . Penbutolol sulfate can act as a partial agonist at beta adrenergic receptors, exhibiting sympathomimetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Penbutolol sulfate is synthesized through a series of chemical reactions involving the formation of the core structure followed by sulfonation. The synthetic route typically involves the reaction of tert-butylamine with 2-cyclopentylphenol to form the intermediate, which is then reacted with epichlorohydrin to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of penbutolol sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its sulfate form .
Analyse Chemischer Reaktionen
Types of Reactions
Penbutolol sulfate undergoes various chemical reactions, including:
Oxidation: Penbutolol sulfate can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Penbutolol sulfate can undergo nucleophilic substitution reactions, particularly at the beta-adrenergic receptor sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of penbutolol sulfate, which can have varying pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Penbutolol sulfate has a wide range of scientific research applications:
Wirkmechanismus
Penbutolol sulfate exerts its effects by acting on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). This increase in cAMP ultimately alters the movement of calcium ions in heart muscle, increasing heart rate. Penbutolol sulfate blocks this pathway, thereby decreasing heart rate and lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Penbutolol sulfate is unique among beta-blockers due to its non-selective binding to both beta-1 and beta-2 adrenergic receptors and its partial agonist activity. Similar compounds include:
Propranolol: Another non-selective beta-blocker but without partial agonist activity.
Atenolol: A selective beta-1 blocker with no activity on beta-2 receptors.
Metoprolol: Similar to atenolol, it selectively binds to beta-1 receptors.
Penbutolol sulfate’s unique properties make it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C18H31NO6S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
KTXVDQNRHZQBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)


![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)



![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)


